

derivatization of (4-Aminophenyl)(morpholino)methanone for SAR studies

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Compound of Interest

Compound Name:	(4-Aminophenyl)(morpholino)methanone
Cat. No.:	B122155

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Application Note & Protocol Guide

Topic: Strategic Derivatization of **(4-Aminophenyl)(morpholino)methanone** for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

(4-Aminophenyl)(morpholino)methanone represents a compelling starting point for medicinal chemistry campaigns. Its structure elegantly combines two key pharmacophores: the morpholine ring and the 4-aminophenyl moiety. The morpholine group, a versatile heterocyclic motif, is a staple in drug design, often employed to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability through favorable interactions with biological targets like kinases.^{[1][2][3]} The aminophenyl group provides a highly versatile synthetic handle for introducing a vast array of chemical diversity.

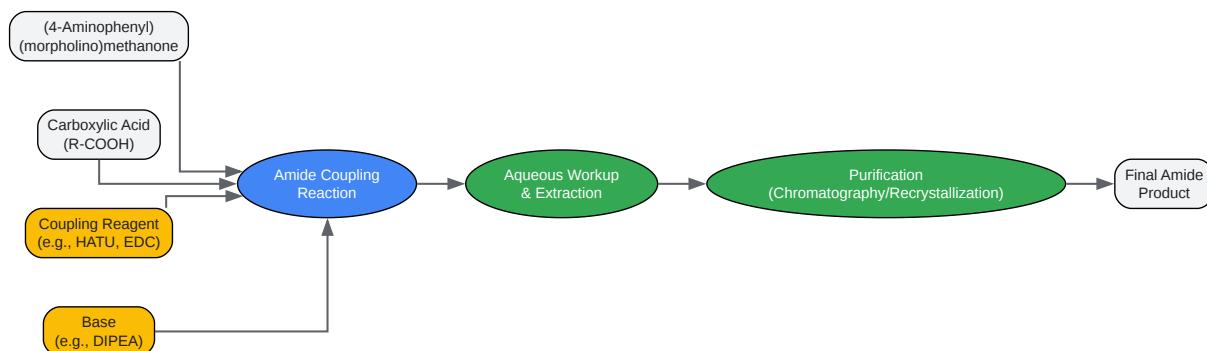
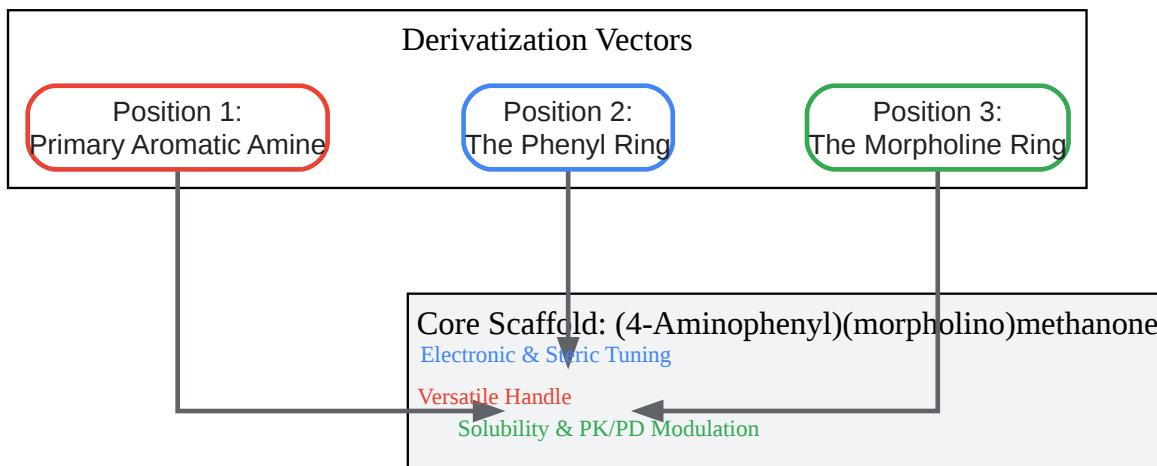
Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization. By systematically modifying a core scaffold and assessing the impact on biological activity, researchers can build a detailed understanding of the pharmacophore. This knowledge is

critical for rationally designing next-generation analogs with enhanced potency, improved selectivity, and more favorable drug-like properties.

This guide provides a detailed framework for the strategic derivatization of the **(4-Aminophenyl)(morpholino)methanone** core. We will explore three primary vectors for modification, explain the chemical rationale behind these choices, and provide detailed, field-proven protocols for key chemical transformations.

Strategic Framework for Derivatization

The **(4-Aminophenyl)(morpholino)methanone** scaffold offers three primary sites for chemical modification. A rational SAR exploration will systematically probe the chemical space around each of these positions to determine their influence on biological activity.



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Caption: General workflow for amide bond formation.

Protocol 1: General Procedure for Amide Coupling via HATU

- Principle: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent

that minimizes racemization for chiral carboxylic acids and is effective even with less nucleophilic anilines. [4][5]* Materials:

- **(4-Aminophenyl)(morpholino)methanone** (1.0 eq)
- Carboxylic acid of interest (1.1 eq)
- HATU (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine

• Procedure:

- To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq).
- Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration relative to the starting amine).
- Add **(4-Aminophenyl)(morpholino)methanone** (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the flask.
- Stir the reaction mixture at room temperature for 2-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

• Work-up and Purification:

- Once the reaction is complete, dilute the mixture with EtOAc.

- Wash the organic layer sequentially with saturated aqueous NaHCO_3 (2x), water (1x), and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired amide.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

B. Reductive Amination: Introducing Alkyl Substituents

Causality: Reductive amination allows for the synthesis of secondary amines by reacting the primary amine with an aldehyde or ketone. This method is ideal for introducing small to medium-sized alkyl groups, which can probe steric limitations in a binding site and systematically increase the lipophilicity of the compound. The resulting secondary amine also retains a hydrogen bond donor, which may be critical for activity.

Protocol 2: One-Pot Reductive Amination

- Principle: This one-pot procedure involves the initial formation of an imine intermediate from the amine and a carbonyl compound, which is then reduced *in situ* by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride. [6][7][8]*

Materials:

- **(4-Aminophenyl)(morpholino)methanone** (1.0 eq)
- Aldehyde or ketone of interest (1.2 eq)
- Sodium triacetoxyborohydride (STAB) (1.5 eq)
- Acetic acid (catalytic, ~5% v/v)
- Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

- Procedure:
 - In a round-bottom flask, dissolve **(4-Aminophenyl)(morpholino)methanone** (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE.
 - Add a catalytic amount of glacial acetic acid.
 - Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
 - Add STAB (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
 - Continue stirring at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
- Work-up and Purification:
 - Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
 - Separate the organic layer. Extract the aqueous layer with DCM (2x).
 - Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
 - Purify the crude product by flash column chromatography.
- Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

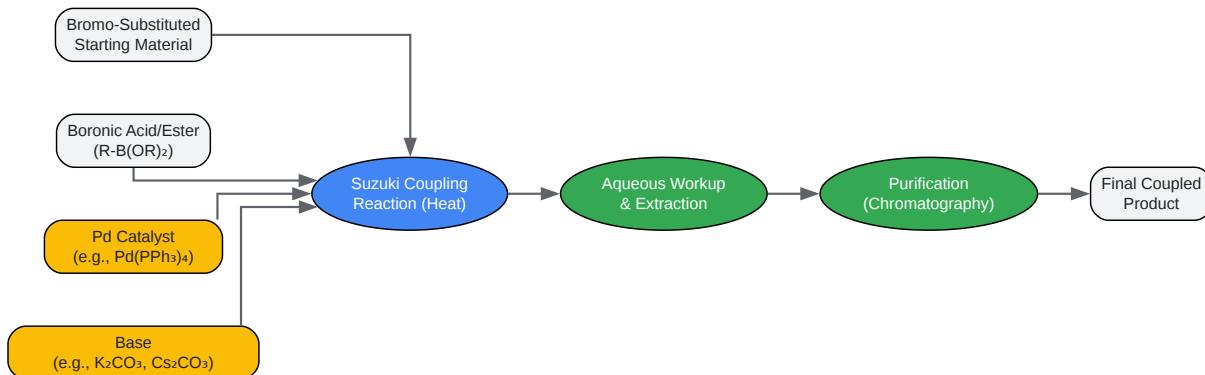
Part II: Derivatization of the Phenyl Ring

To explore the SAR of the core aromatic system, a halogenated precursor is required. (4-Amino-3-bromophenyl)(morpholino)methanone is an ideal starting material for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Systems

Causality: The Suzuki-Miyaura coupling is a robust and highly versatile method for forming C-C bonds. [9][10] By coupling an aryl bromide with a boronic acid or ester, a vast range of aryl, heteroaryl, or alkyl groups can be appended to the phenyl ring. This strategy is invaluable for extending the molecule into new binding regions, modulating dihedral angles, and altering

electronic properties. The unprotected primary amine can be compatible with many modern Suzuki coupling conditions. [11]



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Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

- Principle: This protocol describes a palladium-catalyzed cross-coupling between an aryl bromide and a boronic acid. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. [9][12]* Materials:
 - (4-Amino-3-bromophenyl)(morpholino)methanone (1.0 eq)
 - Boronic acid or pinacol ester of interest (1.5 eq)
 - Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
 - Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
 - Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1)

- Procedure:
 - To a microwave vial or Schlenk flask, add the bromo-starting material (1.0 eq), boronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
 - Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
 - Add the degassed solvent system via syringe.
 - Heat the reaction mixture to 80-110 °C for 2-16 hours. Monitor progress by LC-MS.
- Work-up and Purification:
 - Cool the reaction to room temperature and dilute with EtOAc.
 - Filter the mixture through a pad of Celite® to remove the palladium catalyst.
 - Wash the organic layer with water and brine.
 - Dry the organic layer over Na₂SO₄, filter, and concentrate.
 - Purify the crude product by flash column chromatography.
- Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Part III: Bioisosteric Replacement of the Morpholine Ring

Causality: While direct derivatization of the morpholine ring is challenging without compromising its structure, a highly effective SAR strategy involves its complete replacement with bioisosteres. Bioisosteres are functional groups that possess similar physical or chemical properties and produce broadly similar biological effects. Replacing the morpholine can address potential metabolic liabilities, alter solubility and lipophilicity, and change the pKa of the basic nitrogen, which can profoundly impact target engagement and pharmacokinetic profiles.

[1][13] Common Bioisosteric Replacements for Morpholine:

Bioisostere	Rationale for Replacement
Thiomorpholine	Increases lipophilicity; the sulfur atom can engage in different non-covalent interactions compared to oxygen.
Piperazine	Introduces a second nitrogen atom (N-H or N-R') which can serve as a new point for derivatization or form additional hydrogen bonds. Significantly alters basicity.
Piperidine	Removes the heteroatom at position 4, increasing lipophilicity and removing a potential hydrogen bond acceptor.
Spiro[3.3]heptane Azetidine	A 3D-scaffold replacement that increases sp^3 character, often improving solubility and metabolic stability while exploring different spatial vectors. [14] [13]

This approach requires a divergent synthetic strategy, where the desired bioisostere is coupled with the (4-aminophenyl) or (4-nitrophenyl) moiety early in the synthesis, rather than modifying the final core scaffold.

Data Collation for SAR Analysis

A systematic approach to data collection is crucial for deriving meaningful SAR insights. We recommend using a structured table to log all synthesized compounds and their associated data.

Compound ID	Modification Site	R-Group Structure/Name	Yield (%)	Analytical Data (m/z [M+H] ⁺)	Biological Activity (IC ₅₀ , μM)	Notes
Parent-01	-	-	-	207.11	[Activity]	Starting scaffold
Amide-01	Position 1	Acetyl	[Yield]	249.12	[Activity]	Small, polar group
Amide-02	Position 1	Benzoyl	[Yield]	311.14	[Activity]	Aromatic group
Amine-01	Position 1	Benzyl	[Yield]	297.16	[Activity]	Increased lipophilicity
Suzuki-01	Position 2	3-Pyridyl	[Yield]	284.14	[Activity]	H-bond acceptor

By analyzing trends in this table, researchers can deduce key relationships. For example, a consistent increase in potency with larger, lipophilic R-groups at Position 1 would suggest a hydrophobic binding pocket. Conversely, a preference for heteroaromatic groups introduced at Position 2 might indicate a key pi-stacking or hydrogen bonding interaction.

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